5-Amino-4-chloropyridazin-3(2H)-one

Description

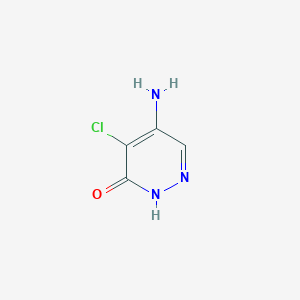

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-chloro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-3-2(6)1-7-8-4(3)9/h1H,(H3,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWPCPCEGBPTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)C(=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212792 | |

| Record name | 3(2H)-Pyridazinone, 5-amino-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6339-19-1 | |

| Record name | 3(2H)-Pyridazinone, 5-amino-4-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6339-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-4-chloropyridazin-3(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6339-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3(2H)-Pyridazinone, 5-amino-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-chloro-1H-pyridazin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-4-CHLOROPYRIDAZIN-3(2H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43F7SZ79PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Amino-4-chloropyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-Amino-4-chloropyridazin-3(2H)-one (CAS No. 6339-19-1), a significant metabolite of the herbicide Chloridazon. This document collates available data on its physical and chemical characteristics, spectral information, and synthesis. Detailed experimental protocols for the analysis of related compounds are presented, alongside a visualization of its formation via the metabolic pathway of Chloridazon. This guide is intended to be a valuable resource for researchers in agrochemicals, environmental science, and drug discovery.

Introduction

This compound, also known as desphenyl-chloridazon, is a pyridazinone derivative that has garnered scientific interest primarily due to its role as a major transformation product of the widely used herbicide, Chloridazon.[1][2] Understanding the chemical properties, stability, and reactivity of this metabolite is crucial for assessing the environmental fate and toxicological profile of the parent herbicide. The pyridazinone core is also a scaffold of interest in medicinal chemistry, exhibiting a range of biological activities. This guide aims to consolidate the existing scientific data on this compound to support ongoing and future research endeavors.

Chemical and Physical Properties

The intrinsic chemical and physical properties of this compound are summarized in Table 1. For comparative purposes, the well-characterized properties of its parent compound, Chloridazon (5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one), are provided in Table 2.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 6339-19-1 | [2][3][4] |

| Molecular Formula | C₄H₄ClN₃O | [2][3][4] |

| Molecular Weight | 145.55 g/mol | [2][3] |

| IUPAC Name | This compound | [2][4] |

| Synonyms | Desphenyl-chloridazon, Chloridazon Metabolite B | [2][4] |

| Computed XLogP3 | -0.3 | [2] |

| Appearance | Solid (presumed) | - |

| Solubility | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

Table 2: Chemical and Physical Properties of Chloridazon (5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one)

| Property | Value | Source |

| CAS Number | 1698-60-8 | [5][6][7] |

| Molecular Formula | C₁₀H₈ClN₃O | [5][6][7] |

| Molecular Weight | 221.65 g/mol | [6][7] |

| Appearance | Colorless, odorless solid | [6] |

| Density | 1.54 g/cm³ at 20 °C | [6][7] |

| Melting Point | 198-200 °C / 206 °C | [5][6][7] |

| Boiling Point | 312.2 ± 52.0 °C at 760 mmHg (Predicted) | [5][6] |

| Water Solubility | 25.5 µg/mL / 400 mg/L at 20 °C | [6][8] |

| Solubility in Organic Solvents | Soluble in methanol. In acetone 28 g/kg, in methanol 34 g/kg at 20°C. | [7][8] |

| pKa | 3.38 at 25 °C (UV method) | [5] |

Synthesis and Reactivity

A potential laboratory synthesis could be adapted from procedures for analogous compounds. For instance, the synthesis of 1-(4-chlorophenyl)-4-amino-5-bromo-1,6-dihydro-6-oxopyridazine involves the reaction of 4-chlorophenylhydrazine hydrochloride with mucobromic acid, followed by cyclization and amination.[10] A similar strategy, omitting the phenylhydrazine, could potentially yield the target compound.

Spectral Analysis

Spectroscopic data is essential for the unequivocal identification and characterization of this compound.

-

Mass Spectrometry (MS): GC-MS data for this compound is available, which is crucial for identifying the compound in complex matrices such as environmental samples.[2] The fragmentation pattern would be expected to show a molecular ion peak corresponding to its molecular weight of approximately 145.55 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: While the specific spectrum for the title compound is not detailed, data is available.[2] For the related compound, 4-amino-5-chloro-2-phenyl-3(2H)-pyridazinone, ¹³C NMR data has been published.[11]

-

¹H NMR: The ¹H NMR spectrum of this compound would be expected to show signals corresponding to the amine protons and the proton on the pyridazinone ring. The exact chemical shifts would depend on the solvent used.

-

-

Infrared (IR) Spectroscopy: FTIR spectra are available and would be expected to show characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the pyridazinone ring, and C-Cl stretching.[2]

Experimental Protocols

The following are generalized experimental protocols for the analysis of pyridazinone compounds, which can be adapted for this compound.

Protocol 5.1: High-Performance Liquid Chromatography (HPLC) for Analysis

This protocol is a general method for the analysis of amino-chloro-substituted heterocyclic compounds and can be optimized for this compound.

-

Column: A mixed-mode stationary phase column, such as Primesep 100 (4.6 x 150 mm, 5 µm), is suitable.[12]

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 0.05% sulfuric acid) can be used. A typical starting ratio would be 45:55 (v/v) acetonitrile to buffer.[12]

-

Flow Rate: A flow rate of 1.0 mL/min is recommended.[12]

-

Detection: UV detection at 200 nm is appropriate for this class of compounds.[12]

-

Sample Preparation: Samples should be dissolved in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 1.0 mg/mL.[12]

-

Injection Volume: A 1 µL injection volume is typically used.[12]

Protocol 5.2: Sample Preparation for Metabolic Studies

This protocol outlines the extraction of Chloridazon and its metabolites from soil samples.

-

Extraction: Soil samples are extracted with a suitable organic solvent, such as methanol or acetonitrile, using techniques like sonication or accelerated solvent extraction.

-

Clean-up: The crude extract is concentrated and may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

-

Analysis: The cleaned extract is then analyzed by HPLC-UV, HPLC-MS, or GC-MS to identify and quantify the parent compound and its metabolites.[1]

Metabolic Pathway and Visualization

This compound is a key metabolite in the environmental degradation of the herbicide Chloridazon. The primary transformation is the cleavage of the phenyl group from the N2 position of the pyridazinone ring, a reaction mediated by soil microorganisms.[1]

Caption: Metabolic pathway of Chloridazon to its primary metabolite.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemically significant molecule, both as a key metabolite of the herbicide Chloridazon and as a member of the biologically relevant pyridazinone family. While comprehensive experimental data for this specific compound is somewhat limited, this guide provides a consolidated resource of its known properties, along with those of its closely related and well-studied parent compound. The provided analytical methods and understanding of its formation pathway will aid researchers in environmental monitoring, toxicology, and synthetic chemistry. Further research to fully characterize the physical and biological properties of this compound is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C4H4ClN3O | CID 95827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 5-amino-4-chloro-3(2H)-pyridazinone [sitem.herts.ac.uk]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. 3(2H)-pyridazinone, 5-amino-4-chloro-2-phenyl- | CAS 1698-60-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chloridazon (Ref: BAS 119H) [sitem.herts.ac.uk]

- 10. 5-Amino-2-(4-chlorophenyl)pyridazin-3(2H)-one synthesis - chemicalbook [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Amino-4-chloropyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-Amino-4-chloropyridazin-3(2H)-one, a significant metabolite of the herbicide Chloridazon. Known in environmental science as desphenyl-chloridazon or Chloridazon Metabolite B, this compound exhibits distinct properties from its parent molecule. This document collates available data on its chemical and physical properties, outlines its metabolic origin, and discusses its toxicological significance. Due to the limited availability of direct experimental protocols and spectral data for this specific metabolite, this guide also references methodologies for related pyridazinone compounds to provide a foundational understanding for researchers.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₄H₄ClN₃O.[1][2][3] It is recognized as the primary degradation product of Chloridazon, formed through the microbial cleavage of the phenyl group from the parent herbicide.[4] This transformation significantly alters its physicochemical properties, impacting its environmental fate and biological interactions.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | Desphenyl-chloridazon, Chloridazon Metabolite B, 5-Amino-4-chloro-3-pyridazinone | [2][3] |

| CAS Number | 6339-19-1 | [1][2][3] |

| Molecular Formula | C₄H₄ClN₃O | [1][2][3] |

| Molecular Weight | 145.55 g/mol | [1][2] |

| Melting Point | 298 °C | [1] |

| pKa (Strongest Acidic) | 11.2 | [5] |

| LogD (pH 4 to 10) | -1.32 | [5] |

Metabolic Genesis and Environmental Significance

This compound is not typically synthesized commercially but is formed in the environment through the degradation of the herbicide Chloridazon.[4] This process is primarily mediated by soil microorganisms. The resulting metabolite, desphenyl-chloridazon, is more persistent and mobile in soil and water than the parent compound.[4] Its presence in groundwater and surface water is a key indicator of historical Chloridazon use and is monitored in environmental assessments.[4]

Experimental Protocols

Conceptual Synthesis Outline:

While a direct protocol is unavailable, a plausible laboratory synthesis could be adapted from the degradation pathway. This would likely involve the synthesis of a suitable pyridazine precursor followed by chlorination and amination, or the chemical cleavage of the phenyl group from Chloridazon, though the latter may present significant challenges in a laboratory setting.

Toxicity Assessment Protocol (Adapted from studies on aquatic invertebrates):

Studies on the ecotoxicity of desphenyl-chloridazon often involve chronic exposure of organisms like the signal crayfish (Pacifastacus leniusculus).[4]

-

Exposure: Organisms are exposed to environmentally relevant concentrations of the compound in a controlled aquatic environment for a specified period (e.g., 30 days).[6]

-

Biochemical Analysis: Haemolymph is collected to analyze key biochemical markers of stress, such as glucose, lactate, alanine aminotransferase (ALT), and aspartate aminotransferase (AST).[6]

-

Oxidative Stress Assessment: Tissues like the hepatopancreas and gills are homogenized to measure the activity of antioxidant enzymes (e.g., catalase) and levels of oxidative stress markers (e.g., thiobarbituric acid reactive substances).[4][6]

-

Histopathology: Tissue samples are fixed, sectioned, and stained to observe any pathological changes.[6]

Spectroscopic Data

Comprehensive, published spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound is scarce. The available information is often for its precursor, Chloridazon, or other pyridazinone derivatives. Researchers requiring definitive spectral characterization would likely need to acquire these data experimentally following synthesis and purification. X-ray photoelectron spectroscopy (XPS) has been used to study the adsorption of desphenyl-chloridazon onto graphene oxide, providing some insight into its electronic structure.[7]

For comparative purposes, the following table summarizes the types of spectral data that would be essential for full characterization:

Table 2: Required Spectroscopic Data for Full Characterization

| Technique | Expected Information |

| ¹H NMR | Chemical shifts and coupling constants of the protons on the pyridazinone ring and the amino group. |

| ¹³C NMR | Chemical shifts of the carbon atoms in the pyridazinone ring. |

| Mass Spectrometry | Molecular ion peak to confirm the molecular weight and fragmentation pattern to elucidate the structure. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H, C=O, C=N, and C-Cl functional groups. |

Biological Activity and Toxicological Profile

As a metabolite of an herbicide, the primary biological relevance of this compound lies in its environmental toxicology. It is generally considered to not have significant herbicidal activity itself.[8] However, studies have shown that desphenyl-chloridazon can exhibit higher acute and chronic toxicity to certain non-target organisms than its parent compound, Chloridazon.[4]

Key Toxicological Findings:

-

Mammalian Toxicity: The acute oral LD50 in rats for desphenyl-chloridazon is estimated to be 500 mg/kg, indicating it is harmful if swallowed.[4] It is also classified as a skin and serious eye irritant and may cause an allergic skin reaction.[4]

-

Ecotoxicity: In aquatic invertebrates like the signal crayfish, chronic exposure to environmentally relevant concentrations of desphenyl-chloridazon has been shown to induce a range of adverse effects.[4][6] These include alterations in the biochemical profile of the haemolymph (e.g., increased glucose, lactate, ALT, AST, and ammonia levels), induction of oxidative stress in the hepatopancreas and gills, and histopathological changes.[6][9]

The mechanism of toxicity in these organisms is thought to be related to the induction of oxidative stress.

Conclusion

This compound is a chemically stable and environmentally persistent metabolite of the herbicide Chloridazon. Its physicochemical properties, particularly its increased polarity compared to the parent compound, contribute to its mobility in the environment. While it lacks significant herbicidal activity, its toxicological profile, especially in aquatic ecosystems, warrants continued research and monitoring. This guide provides a foundational repository of its known characteristics. Further research is needed to fully elucidate its spectroscopic properties and to develop standardized synthesis protocols, which would greatly aid in the comprehensive assessment of its environmental and biological impact.

References

- 1. Desphenyl chloridazon | 6339-19-1 | FD21376 | Biosynth [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. Chloridazon Metabolite B | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]

- 4. benchchem.com [benchchem.com]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. deswater.com [deswater.com]

- 9. The effect of chronic exposure to chloridazon and its degradation product chloridazon-desphenyl on signal crayfish Pacifastacus leniusculus - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis and Characterization of 5-Amino-4-chloropyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Amino-4-chloropyridazin-3(2H)-one, also known as desphenyl-chloridazon, is a primary metabolite of chloridazone, a selective herbicide historically used in the cultivation of sugar beets.[1][2] The persistence and mobility of this metabolite in soil and water have raised environmental and health concerns, necessitating a thorough understanding of its chemical and physical properties.[3][4] The pyridazinone core is also a scaffold of interest in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential applications in cardiovascular diseases and oncology.[2] This guide focuses on the detailed structural analysis and characterization of this compound, providing essential data and methodologies for its identification and study.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₄H₄ClN₃O | [4] |

| Molecular Weight | 145.55 g/mol | [4] |

| CAS Number | 6339-19-1 | [4] |

| Appearance | Solid (form and color may vary) | |

| Melting Point | 298 °C | [2] |

| Water Solubility | Data not readily available, but expected to be more polar and water-soluble than chloridazone. | [3] |

| Canonical SMILES | C1=C(C(=O)NN=C1N)Cl | [2] |

| InChI | InChI=1S/C4H4ClN3O/c5-3-2(6)1-7-8-4(3)9/h1H,(H3,6,8,9) | [4] |

Structural Characterization and Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. The following sections present the available data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Chemical Shifts (Predicted for this compound and based on data for Chloridazone)

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Reference (for Chloridazone) |

| C3 (C=O) | ~155-165 | [5] |

| C4 (C-Cl) | ~110-120 | [5] |

| C5 (C-NH₂) | ~140-150 | [5] |

| C6 (C=N) | ~125-135 | [5] |

Note: The predicted chemical shifts are estimations and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in a molecule. The key vibrational frequencies for this compound are expected to be associated with the amine, amide, and alkene functionalities within the pyridazinone ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference (for Chloridazone) |

| N-H Stretch (Amine) | 3300-3500 (likely two bands) | [6] |

| C=O Stretch (Amide) | 1640-1680 | [6] |

| C=C and C=N Stretch | 1550-1650 | [6] |

| C-Cl Stretch | 600-800 | [6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 145, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately 32% of the [M]⁺ intensity).

Expected Fragmentation Pattern:

The fragmentation of this compound would likely involve the loss of small neutral molecules such as CO, N₂, and HCl. The specific fragmentation pathway would need to be determined through detailed MS/MS analysis.

Experimental Protocols

This section provides detailed methodologies for the analysis and a representative synthesis of a closely related compound.

Analytical Methods

The quantification of this compound in environmental and biological samples is typically performed using chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Analysis of Chloridazon-Desphenyl [7]

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a Waters BEH Amide column.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Ionization Mode: Electrospray ionization in positive mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for quantification and confirmation.

Synthesis Protocol (Representative Example: Synthesis of Chloridazone)

Step 1: Synthesis of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone

-

To a solution of mucochloric acid (1 equivalent) in diluted sulfuric acid, add phenylhydrazine (1 equivalent).

-

The reaction mixture is stirred, and the temperature is controlled.

-

The precipitated product, 4,5-dichloro-2-phenyl-3(2H)-pyridazinone, is isolated by filtration, washed, and dried.

Step 2: Amination to form Chloridazone

-

The 4,5-dichloro-2-phenyl-3(2H)-pyridazinone intermediate is treated with aqueous ammonia.

-

The reaction selectively substitutes one of the chlorine atoms with an amino group to yield 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one (chloridazone).

-

The product is purified by recrystallization.

Metabolic Pathway and Biological Relevance

This compound is the major and more persistent metabolite of the herbicide chloridazone.[1][3] Understanding its formation is crucial for environmental monitoring and toxicological assessment.

Metabolic Degradation of Chloridazone

The primary mechanism for the formation of this compound is the microbial degradation of chloridazone in the soil.[1] This process involves the enzymatic cleavage of the phenyl group from the N2 position of the pyridazinone ring.

References

- 1. deswater.com [deswater.com]

- 2. benchchem.com [benchchem.com]

- 3. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.rug.nl [research.rug.nl]

- 8. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Amino-4-chloropyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for 5-Amino-4-chloropyridazin-3(2H)-one, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The synthesis proceeds through a key intermediate, 4,5-dichloropyridazin-3(2H)-one, which is subsequently aminated to yield the final product. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Pathway Overview: Synthesis via a Dichloropyridazinone Intermediate

The principal synthetic route to this compound involves a two-step process. The first step is the formation of the pyridazinone ring system and subsequent chlorination to yield 4,5-dichloropyridazin-3(2H)-one. The second step involves the selective nucleophilic substitution of the chlorine atom at the 5-position with an amino group.

An In-depth Technical Guide to Chloridazon-desphenyl (CAS 6339-19-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, hazards, and experimental methodologies associated with Chloridazon-desphenyl (CAS 6339-19-1). This substance is primarily known as a principal environmental metabolite of the herbicide Chloridazon.[1]

Chemical Identity and Physicochemical Properties

Chloridazon-desphenyl, also known by its IUPAC name 5-amino-4-chloro-3(2H)-pyridazinone, is a halogenated heterocyclic compound.[2][3] It is formed in the environment through the microbial degradation of Chloridazon, a selective pyridazinone herbicide.[1][4] This transformation involves the cleavage of the phenyl group from the parent molecule.[1]

Table 1: Physicochemical Properties of Chloridazon-desphenyl

| Property | Value | Reference |

| CAS Number | 6339-19-1 | [5] |

| Molecular Formula | C₄H₄ClN₃O | [2] |

| Molecular Weight | 145.55 g/mol | [6] |

| IUPAC Name | 5-amino-4-chloro-pyridazine-3-one | |

| Synonyms | 4-amino-5-chloro-1H-pyridazin-6-one, Desphenyl chloridazon | [2][6] |

| Melting Point | 297 - 300 °C | [1][7] |

| Appearance | White solid | [8] |

| SMILES | ClC1=C(N)C=NNC1=O | [4] |

| InChI Key | FEWPCPCEGBPTAL-UHFFFAOYSA-N | [4] |

| Storage Temperature | 2°C - 8°C | [6][9] |

Hazard Profile and Toxicological Data

Chloridazon-desphenyl is classified as harmful and an irritant under the Globally Harmonized System (GHS).[5][10] It is harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.[5]

GHS Hazard Classification

Table 2: GHS Classification for Chloridazon-desphenyl

| Hazard Class | Category | Hazard Statement | Reference |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [5][10] |

| Skin Irritation | 2 | H315: Causes skin irritation | [5] |

| Eye Irritation | 2 / 2A | H319: Causes serious eye irritation | [5][10] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | [5] |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation | [5][10] |

Precautionary Statements and Personal Protective Equipment (PPE)

Safe handling of Chloridazon-desphenyl requires adherence to standard laboratory safety protocols. Key precautionary statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5]

-

P280: Wear protective gloves/eye protection/face protection.[5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Appropriate personal protective equipment (PPE) includes chemical-resistant gloves, safety glasses with side-shields or goggles, and a lab coat.[11] If ventilation is inadequate, respiratory protection should be used.[8]

Toxicological Data

The primary quantitative toxicological value available is for acute oral toxicity.

Table 3: Acute Toxicity Data for Chloridazon-desphenyl

| Endpoint | Value | Species | Reference |

| LD50 (Oral) | 500 mg/kg (ATE) | Not specified (ATE) | [5] |

ATE: Acute Toxicity Estimate

Studies on aquatic invertebrates, such as the signal crayfish (Pacifastacus leniusculus), have shown that Chloridazon-desphenyl can induce significant adverse effects at environmentally relevant concentrations, including oxidative stress and histopathological alterations.[1][12]

Experimental Protocols

Detailed experimental protocols for determining the intrinsic properties of Chloridazon-desphenyl are based on internationally recognized guidelines and standard analytical methods.

Acute Oral Toxicity Assessment (OECD Guidelines 423 & 425)

The acute oral LD50 value is determined following OECD Test Guidelines, which are designed to assess the adverse effects of a substance after a single oral dose.[5][6]

-

Principle: The test substance is administered orally by gavage to animals (typically rodents) in a stepwise procedure. The goal is to identify the dose that causes mortality in 50% of the test animals (LD50), allowing for classification according to the GHS.[2][8]

-

Methodology (Up-and-Down Procedure - OECD 425):

-

Animal Selection: Healthy, young adult female rodents are typically used.[10] Animals are acclimatized to laboratory conditions for at least 5 days.[6]

-

Dose Administration: The substance is usually administered in a single dose via gavage. A suitable vehicle (e.g., water) may be used if the substance is not a liquid.[6] Animals are fasted prior to dosing.[10]

-

Sequential Dosing: Animals are dosed one at a time, typically at 48-hour intervals.[10] The dose for the next animal is adjusted up or down based on the outcome (survival or death) for the previous animal.[10]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[6][10]

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.[10] This provides an estimate of the acute oral toxicity of the substance.

-

Quantification in Environmental Samples (HPLC Method)

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying Chloridazon-desphenyl in various matrices, including water samples.[3][11][13]

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector measures the concentration of the analyte as it elutes from the column.

-

Methodology:

-

Sample Preparation: Water samples may be diluted with an organic solvent like acetonitrile and filtered through a 0.45 µm filter to remove particulate matter.[3][13]

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is used.[7] A common analytical column is a C18 column.[3][7]

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is typically used.[3]

-

Flow Rate: A constant flow rate, for example, 0.3 mL/min, is maintained.[3]

-

Detection: The analyte is detected by its UV absorbance at its wavelength of maximum absorption (e.g., 283 nm).[11][13]

-

-

Quantification: A calibration curve is generated using standard solutions of Chloridazon-desphenyl of known concentrations. The concentration in the unknown sample is determined by comparing its peak area to the calibration curve.[13]

-

Metabolic Pathway and Experimental Workflows

Chloridazon-desphenyl is not a manufactured product but rather a result of biotransformation. Its parent compound, Chloridazon, is metabolized by microorganisms in the environment.[1][4] The general enzymatic processes for herbicide metabolism in organisms often involve cytochrome P450 monooxygenases.[9]

Caption: Metabolic conversion of Chloridazon to Chloridazon-desphenyl.

The workflow for assessing the environmental fate and toxicity of this compound often involves a multi-step process, from sample collection to data analysis and risk assessment.

References

- 1. benchchem.com [benchchem.com]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. deswater.com [deswater.com]

- 4. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 9. Metabolism of herbicides by cytochrome P450 in corn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. research.rug.nl [research.rug.nl]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Unveiling the Action of a Versatile Scaffold: A Technical Guide to the 5-Amino-4-chloropyridazin-3(2H)-one Core

For Immediate Release

This technical guide provides an in-depth analysis of the hypothesized mechanism of action for the 5-Amino-4-chloropyridazin-3(2H)-one core scaffold. While direct research on this specific compound is limited, extensive studies on its derivatives have revealed significant potential in oncology and other therapeutic areas. This document synthesizes the available data on these derivatives to infer the biological activities of the parent scaffold, offering valuable insights for researchers, scientists, and professionals in drug development.

The this compound structure has emerged as a promising framework in medicinal chemistry. Derivatives built upon this core have demonstrated a range of biological effects, including anticancer, antiangiogenic, and enzyme-inhibiting properties. This guide will delve into the experimental evidence for these activities, present quantitative data in a structured format, and outline the methodologies used in these pivotal studies.

Hypothesized Mechanisms of Action

Based on the biological evaluation of its derivatives, the this compound scaffold is believed to exert its effects through multiple pathways:

-

Anticancer and Anti-proliferative Effects: Derivatives have shown potent activity against various human cancer cell lines. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation.

-

Enzyme Inhibition: Specific derivatives have been identified as inhibitors of key enzymes such as Poly (ADP-ribose) polymerase-1 (PARP-1) and Fatty Acid-Binding Protein 4 (FABP4), which are implicated in cancer cell survival and metabolic disorders.

-

Antiangiogenic Properties: Certain derivatives have been found to inhibit proangiogenic cytokines, suggesting a role in preventing the formation of new blood vessels that support tumor growth.

Quantitative Biological Data of Derivatives

The following tables summarize the biological activity of various derivatives of this compound, providing a clear comparison of their potency.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3c | HNO97 | 12.22 ± 1.99 | [1] |

| FaDu | Superior to Doxorubicin | [1] | |

| MDA-MB-468 | Superior to Doxorubicin | [1] | |

| 3a | HNO97 | 16.92 ± 2.4 | [1] |

| 3b | HNO97 | 15.68 ± 3 | [1] |

| 3d | HNO97 | 21.60 ± 3.6 | [1] |

| 3e | HNO97 | 13 ± 1.7 | [1] |

| 4b | HNO97 | 11.13 ± 1 | [1] |

| DCPYR | MAC 13 | 18.4 (as AAF) | [2] |

| MAC 16 | 18.4 (as AAF) | [2] |

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

| Compound | Target Enzyme | Activity | Reference |

| 3c | PARP-1 | Comparable to Olaparib | [1] |

| 3d | PARP-1 | Comparable to Olaparib | [1] |

| 3e | PARP-1 | Comparable to Olaparib | [1] |

| 14e | FABP4 | IC50 = 1.57 µM | [3] |

Table 3: Antiangiogenic Activity of this compound Derivatives

| Compound | Inhibited Cytokines | Reference |

| 4g | TNFα, VEGF, FGFb, TGFβ | [4][5] |

| 4i | TNFα, VEGF, FGFb, Leptin | [4][5] |

Key Experimental Protocols

The primary method used to determine the anticancer activity of the this compound derivatives cited in this guide is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay .

MTT Assay Protocol

-

Cell Seeding: Human cancer cell lines are seeded in 96-well plates and incubated to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of this compound) and a control (e.g., Doxorubicin or Methotrexate). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 3 days) at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways and Workflows

The following diagrams illustrate the hypothesized mechanisms of action and a typical experimental workflow for evaluating the anticancer properties of the this compound scaffold.

Caption: Hypothesized mechanism of action for the this compound scaffold.

References

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarena.com [scholarena.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Analytical Profile of 5-Amino-4-chloropyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Amino-4-chloropyridazin-3(2H)-one. Due to the limited availability of a complete, published dataset for this specific molecule, this document presents a consolidated summary of expected spectroscopic values derived from data on closely related pyridazinone derivatives. This guide also outlines detailed experimental protocols for acquiring such data and includes a workflow for assessing the inhibitory potential of similar compounds against therapeutic targets like Fatty Acid-Binding Protein 4 (FABP4).

Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are based on characteristic shifts and fragmentation patterns observed in similar pyridazinone structures.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Analysis | Expected Chemical Shifts (δ) in ppm | Notes |

| ¹H NMR | ~7.0 - 8.0 (s, 1H, CH) | The singlet corresponds to the proton on the pyridazinone ring. |

| ~5.0 - 6.5 (br s, 2H, NH₂) | A broad singlet for the amino group protons; chemical shift can vary with solvent and concentration. | |

| ~11.0 - 13.0 (br s, 1H, NH) | A broad singlet for the lactam proton; may be exchangeable with D₂O. | |

| ¹³C NMR | ~155 - 165 (C=O) | Carbonyl carbon of the pyridazinone ring. |

| ~140 - 150 (C-NH₂) | Carbon atom attached to the amino group. | |

| ~120 - 130 (C-Cl) | Carbon atom attached to the chlorine atom. | |

| ~110 - 120 (CH) | The protonated carbon atom in the ring. |

Note: NMR spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (amine) | 3300 - 3500 | Stretching |

| N-H (lactam) | 3100 - 3300 | Stretching |

| C=O (lactam) | 1650 - 1690 | Stretching |

| C=C / C=N | 1550 - 1650 | Stretching |

| C-Cl | 700 - 850 | Stretching |

Table 3: Mass Spectrometry (MS) Data

| Technique | Expected m/z Value | Notes |

| ESI-MS (+) | [M+H]⁺ ≈ 146.0 | For the molecular formula C₄H₄ClN₃O, the exact mass is 145.00.[1] |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.[2]

-

Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Proton spectra are recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are also referenced to the solvent signal.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra can be obtained for solid samples using various techniques.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded.

-

Thin Solid Film: The solid sample is dissolved in a volatile solvent (e.g., methylene chloride or acetone).[2] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[2] After the solvent evaporates, a thin film of the compound remains, which is then analyzed.[2]

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is first collected and automatically subtracted from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique suitable for polar molecules like this compound.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, to a final concentration of approximately 10-50 µg/mL.[3] A small amount of an acid (e.g., formic acid) may be added to promote protonation for positive ion mode analysis.[3]

-

Instrumentation: The sample solution is introduced into the ESI source of a mass spectrometer, such as a triple quadrupole or a high-resolution time-of-flight (TOF) instrument.[3]

-

Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and any potential fragment ions.

Application in Drug Discovery: FABP4 Inhibition

Pyridazinone derivatives have been investigated as potential inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a therapeutic target in metabolic diseases and cancer.[2][3] The following diagram illustrates a general workflow for screening compounds like this compound for their inhibitory activity against FABP4.

Caption: Workflow for FABP4 inhibitor screening.

References

Potential Therapeutic Targets of 5-Amino-4-chloropyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-4-chloropyridazin-3(2H)-one, a metabolite of the herbicide chloridazone, belongs to the pyridazinone class of heterocyclic compounds. While direct therapeutic applications of this specific molecule are not yet established, the broader pyridazinone scaffold is of significant interest in medicinal chemistry due to its wide array of biological activities. This document provides an in-depth technical guide on the potential therapeutic targets of this compound, primarily by extrapolating from the known mechanisms of structurally related pyridazinone derivatives. We will explore potential applications in oncology, inflammation, and cardiovascular diseases, supported by available preclinical data on related compounds. This guide also includes generalized experimental protocols and visual representations of key signaling pathways to aid researchers in their investigation of this and similar molecules.

Introduction

This compound is a small molecule with the chemical formula C₄H₄ClN₃O and a molecular weight of 145.55 g/mol . It is recognized as a primary metabolite of chloridazone, a herbicide that functions by inhibiting photosynthesis in plants. While its environmental fate as a metabolite is documented, its pharmacological profile and therapeutic potential remain largely unexplored.

The pyridazinone core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting potent and diverse biological activities. These activities stem from the ability of the pyridazinone ring system to interact with a variety of biological targets. This guide will synthesize the existing knowledge on pyridazinone derivatives to illuminate the potential therapeutic avenues for this compound.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₄H₄ClN₃O |

| Molecular Weight | 145.55 g/mol |

| IUPAC Name | This compound |

| Synonyms | Desphenyl-chloridazon, Chloridazon-metabolite B |

| CAS Number | 6339-19-1 |

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of related pyridazinone compounds, several potential therapeutic targets can be postulated for this compound. It is crucial to note that these are extrapolated targets and require experimental validation for this specific molecule.

Oncology

Pyridazinone derivatives have shown promise as anticancer agents through the inhibition of various key proteins involved in cancer cell proliferation, survival, and DNA repair.[1]

-

Poly (ADP-ribose) polymerase (PARP) Inhibition: PARP inhibitors are a class of targeted cancer drugs that are particularly effective in tumors with deficiencies in DNA repair mechanisms. Some pyridazinone derivatives have been identified as PARP inhibitors.

-

Kinase Inhibition: Several pyridazinone compounds have been shown to inhibit protein kinases that are critical for cancer cell signaling, including:

-

B-Raf (a key component of the MAPK/ERK pathway)

-

Bruton's tyrosine kinase (BTK) (involved in B-cell malignancies)

-

Fibroblast growth factor receptor (FGFR)

-

FER tyrosine kinase

-

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a validated anticancer strategy. Certain pyridazinone derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition can halt cell proliferation.

Inflammation

The anti-inflammatory properties of pyridazinone derivatives are attributed to their ability to modulate key inflammatory mediators.

-

Cyclooxygenase-2 (COX-2) Inhibition: Selective inhibition of COX-2 is a major strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

-

Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs, particularly PDE4, can lead to anti-inflammatory effects.

Cardiovascular Diseases

Several pyridazinone derivatives have demonstrated cardiovascular effects, primarily as vasodilators.

-

Phosphodiesterase (PDE) Inhibition: As mentioned above, PDE inhibition can lead to smooth muscle relaxation and vasodilation.

-

Modulation of Adrenergic Receptors: Some 4-amino-5-substituted-3(2H)-pyridazinones have been shown to induce analgesia through an indirect activation of the noradrenergic system, suggesting a potential interaction with α2-adrenoceptors. This mechanism could also have cardiovascular implications.

Metabolic Diseases

A recent study has highlighted the potential of the 4-amino-pyridazin-3(2H)-one scaffold in developing inhibitors for Fatty Acid-Binding Protein 4 (FABP4). FABP4 is involved in lipid metabolism and is considered a therapeutic target for metabolic diseases such as type 2 diabetes and atherosclerosis.

Summary of Biological Activities of Pyridazinone Derivatives

The following table summarizes the observed biological activities and potential targets for various classes of pyridazinone derivatives.

| Biological Activity | Potential Molecular Target(s) | Reference Compound Class |

| Anticancer | PARP, B-RAF, BTK, FGFR, FER, Tubulin, DHFR | General Pyridazinone Derivatives |

| Anti-inflammatory | COX-2, Phosphodiesterases (e.g., PDE4) | General Pyridazinone Derivatives |

| Vasodilator | Phosphodiesterases | General Pyridazinone Derivatives |

| Analgesic | α2-adrenoceptors (indirect activation) | 4-Amino-5-substituted-3(2H)-pyridazinones |

| Antimetabolic | Fatty Acid-Binding Protein 4 (FABP4) | 4-Amino-pyridazin-3(2H)-one derivatives |

Generalized Experimental Protocols

As specific experimental data for this compound is not publicly available, this section provides generalized protocols for assessing the potential biological activities of pyridazinone derivatives based on common practices in the field.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity of the compound against a specific protein kinase (e.g., B-RAF, FGFR).

-

Principle: A luminescent kinase assay (e.g., Kinase-Glo®) can be used to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase activity, and the ability of a compound to prevent this decrease indicates inhibition.

-

Methodology:

-

Prepare a reaction mixture containing the kinase, its substrate, and ATP in a suitable buffer.

-

Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture.

-

Incubate the mixture at the optimal temperature for the kinase (typically 30-37°C) for a specified time.

-

Stop the reaction and add the Kinase-Glo® reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

-

Methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

-

In Vivo Analgesic Activity (Writhing Test)

-

Objective: To evaluate the analgesic potential of the compound in an animal model of pain.

-

Principle: The acetic acid-induced writhing test is a common model for visceral pain. The injection of acetic acid into the peritoneal cavity of a mouse induces characteristic stretching and writhing movements. A reduction in the number of writhes indicates an analgesic effect.

-

Methodology:

-

Administer the test compound orally or intraperitoneally to a group of mice.

-

After a predetermined time, inject a solution of acetic acid (e.g., 0.6%) intraperitoneally.

-

Immediately after the injection, place the mouse in an observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).

-

A control group receives the vehicle instead of the test compound.

-

Calculate the percentage of inhibition of writhing for the treated group compared to the control group.

-

Conclusion and Future Directions

While this compound itself has not been extensively studied for its therapeutic potential, the rich pharmacology of the pyridazinone scaffold suggests that it may possess valuable biological activities. The most promising areas for investigation appear to be in oncology, inflammation, and metabolic diseases. Future research should focus on in-depth in vitro and in vivo studies to elucidate the specific molecular targets and mechanisms of action of this particular compound. Synthesis of a focused library of derivatives of this compound could also lead to the discovery of novel and potent therapeutic agents. The experimental protocols and potential signaling pathways outlined in this guide provide a foundational framework for initiating such investigations.

References

Exploring the 5-Amino-4-chloropyridazin-3(2H)-one Scaffold for Drug Design: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

The quest for novel therapeutic agents has led medicinal chemists to explore a multitude of heterocyclic scaffolds, among which the pyridazinone core holds a prominent position. Its inherent chemical versatility and ability to interact with a wide array of biological targets have established it as a "privileged structure" in drug discovery. This technical guide focuses on a particularly promising building block: 5-Amino-4-chloropyridazin-3(2H)-one . We will delve into its chemical properties, synthetic accessibility, and its role as a foundational scaffold for the design of potent and selective drug candidates, with a particular emphasis on kinase inhibitors for cancer therapy.

Core Scaffold: Physicochemical Properties

The this compound molecule is characterized by a six-membered diazine ring with key functional groups that are amenable to a variety of chemical modifications. These reactive handles—specifically the amino and chloro groups—are pivotal for generating diverse chemical libraries for structure-activity relationship (SAR) studies.

| Property | Value | Source |

| Molecular Formula | C₄H₄ClN₃O | [1] |

| Molecular Weight | 145.55 g/mol | [1] |

| Appearance | Off-white to light yellow powder | Commercial Suppliers |

| Melting Point | 198-200 °C | [2] |

| IUPAC Name | 5-amino-4-chloro-2-phenylpyridazin-3-one | [1] |

Synthesis and Derivatization Strategies

The utility of a scaffold in drug design is heavily dependent on its synthetic accessibility. The this compound core can be reliably synthesized, and its structure allows for targeted modifications to optimize pharmacological properties.

General Synthesis of the Core

A common and efficient method for the synthesis of the pyridazinone core involves the reaction of mucochloric acid with a hydrazine derivative, followed by amination. For instance, the synthesis of the N-phenyl derivative, a common precursor, is well-established.[3]

Caption: General synthesis of the N-phenyl substituted pyridazinone core.

Key Derivatization Pathways

The primary sites for derivatization are the chloro group at the C4 position and the amino group at the C5 position. These sites allow for the introduction of a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties.

Caption: Key derivatization strategies at the C4 and C5 positions.

Biological Activities and Therapeutic Potential

Derivatives of the pyridazinone scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[4] A significant area of interest is their use as kinase inhibitors in oncology.

Anticancer Activity: Kinase Inhibition

Many cancers are driven by the dysregulation of signaling pathways controlled by protein kinases. The this compound scaffold has proven to be an excellent starting point for developing inhibitors of several key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, and is primarily mediated by the VEGFR-2 signaling pathway.[5]

PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a common feature in many human cancers.[6]

Caption: Inhibition of VEGFR-2 and PI3K signaling pathways by pyridazinone derivatives.

Quantitative Data: Inhibitory Activities

The following table summarizes the inhibitory activities of selected pyridazinone derivatives against key cancer-related targets.

| Compound Class | Target | IC₅₀ Value | Cell Line (if applicable) |

| Pyridazino[4,5-b]indol-4-one derivative | PI3Kα | 0.091 µM | - |

| Hydrazide-based Pyridazino[4,5-b]indole | - | 4.25 µM | MCF-7 |

| Pyridazinone Derivative 1 | VEGFR-2 | 60.83 nM | HCT-116 |

| Pyridazinone Derivative 2 | VEGFR-2 | 77.02 nM | HCT-116/HepG2 |

| Pyridazinone Derivative 3 | VEGFR-2 | 0.12 µM | - |

| Pyridazinone Derivative 4 | VEGFR-2 | 0.13 µM | - |

Note: The specific substitutions on the core scaffold vary for each compound class listed.

Experimental Protocols

Reproducible and detailed experimental protocols are fundamental to the drug discovery process. Below are representative protocols for the synthesis of a derivatized scaffold and for an in vitro kinase assay to evaluate its biological activity.

Synthesis Protocol: Suzuki Coupling

The Suzuki coupling reaction is a powerful method for creating carbon-carbon bonds, often used to attach aryl groups to the C4 position of the pyridazinone core, displacing the chloro substituent.[7][8]

Caption: General experimental workflow for a Suzuki cross-coupling reaction.

Detailed Protocol:

-

Reaction Setup: In a flame-dried reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Stir the mixture and heat to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Biological Assay Protocol: In Vitro Kinase Assay (Luminescence-based)

This protocol describes a common method to determine the in vitro potency (IC₅₀) of a compound against a target kinase, such as VEGFR-2 or PI3K. The assay measures the amount of ATP consumed during the phosphorylation reaction.[5][9][10]

Materials:

-

Recombinant human kinase (e.g., VEGFR-2, PI3Kα)

-

Kinase substrate (e.g., Poly (Glu, Tyr) 4:1 for VEGFR-2; PIP2 for PI3K)

-

ATP

-

Kinase assay buffer

-

Test compound (dissolved in DMSO)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™, Kinase-Glo®)

-

Solid white 96-well or 384-well plates

-

Microplate reader capable of reading luminescence

Procedure:

-

Reagent Preparation: Prepare a 1x kinase buffer and make serial dilutions of the test compound at concentrations bracketing the expected IC₅₀. The final DMSO concentration should typically be kept below 1%.

-

Master Mix: Prepare a master mix containing the 1x kinase buffer, ATP, and the appropriate kinase substrate.

-

Plate Setup:

-

Add the master mix to the wells of the microplate.

-

Add the diluted test compound to the 'Test Inhibitor' wells.

-

Add buffer with DMSO (vehicle) to 'Positive Control' (100% kinase activity) wells.

-

Add buffer to 'Blank' (no enzyme) wells.

-

-

Reaction Initiation: Add the diluted kinase enzyme to the 'Test Inhibitor' and 'Positive Control' wells to start the reaction. Add only buffer to the 'Blank' wells.

-

Incubation: Gently mix the plate and incubate at 30°C for a specified time (e.g., 45-60 minutes).

-

Signal Generation: Stop the kinase reaction and generate a luminescent signal by adding the detection reagents from the kit as per the manufacturer's instructions. This typically involves a step to deplete remaining ATP, followed by a step to convert the generated ADP back to ATP, which then drives a luciferase reaction.

-

Data Acquisition: Incubate for a short period at room temperature to stabilize the signal, then read the luminescence on a microplate reader.

-

Data Analysis: Subtract the 'Blank' signal from all other readings. Calculate the percentage of kinase inhibition for each compound concentration relative to the 'Positive Control'. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

The this compound scaffold is a highly valuable and versatile starting point for the design and synthesis of novel drug candidates. Its synthetic tractability and the proven success of its derivatives, particularly as potent kinase inhibitors, highlight its significance in modern medicinal chemistry. The strategic derivatization of this core, guided by structure-based design and robust biological evaluation as outlined in this guide, will continue to yield promising compounds for the treatment of cancer and other diseases.

References

- 1. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. prepchem.com [prepchem.com]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. bpsbioscience.com [bpsbioscience.com]

Technical Guide: 5-Amino-4-chloropyridazin-3(2H)-one as a Key Metabolite of the Herbicide Chloridazon

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chloridazon, a selective herbicide widely utilized in agriculture, undergoes environmental transformation into several metabolites. Among these, 5-Amino-4-chloropyridazin-3(2H)-one, commonly known as desphenyl-chloridazon (DPC), is of significant scientific interest. This technical guide provides a comprehensive overview of DPC, focusing on its formation, environmental occurrence, toxicological profile, and the analytical methodologies used for its study. Quantitative data are systematically presented in tables for comparative analysis, and key experimental protocols are detailed. Visual diagrams generated using Graphviz illustrate the metabolic pathway and experimental workflows, offering a clear and concise resource for the scientific community.

Introduction

Chloridazon, chemically identified as 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one, is a pyridazinone herbicide historically used for controlling broadleaf weeds, particularly in sugar beet cultivation.[1][2][3] While effective, its environmental fate is of primary concern. In the environment, Chloridazon degrades to form more persistent and mobile metabolites, including desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC).[1][2][4][5]

DPC (this compound) is the major transformation product.[1][6] Its increased polarity and solubility compared to the parent compound enhance its mobility in soil, leading to the potential for surface and groundwater contamination.[4][5][7] This persistence and prevalence in aquatic systems necessitate a thorough understanding of its properties and potential impacts.

Metabolic Pathway of Chloridazon

The primary mechanism for the formation of this compound from Chloridazon is microbial degradation in the soil.[1][2][7] This biotic process involves the cleavage of the phenyl group from the Chloridazon molecule, resulting in the formation of desphenyl-chloridazon (DPC). A secondary, less abundant metabolite, methyl-desphenyl-chloridazon (Me-DPC), is also formed through this pathway.[1][4]

Caption: Metabolic pathway of Chloridazon to its primary metabolites.

Physicochemical and Environmental Properties

The distinct physicochemical properties of DPC contribute to its environmental behavior, particularly its higher mobility and persistence compared to Chloridazon.

| Property | Chloridazon | This compound (DPC) | Reference |

| Synonyms | Pyrazon, 5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one | Desphenyl-chloridazon, Chloridazon Metabolite B | [3][8] |

| CAS Number | 1698-60-8 | 6339-19-1 | [8][9][10] |

| Molecular Formula | C₁₀H₈ClN₃O | C₄H₄ClN₃O | [3][8][10] |

| Molecular Weight | 221.64 g/mol | 145.55 g/mol | [3][8][10] |

| Water Solubility | 340-400 mg/L at 20 °C | Higher polarity and solubility suggested | [3][4][7] |

| Soil Half-Life (DT₅₀) | Moderately persistent | ~235.5 days (persistent) | [4][6] |

| Mobility | Moderately mobile | High mobility, potential for leaching | [4][5][7] |

Quantitative Analysis

Environmental Occurrence

Monitoring studies, particularly in Europe, have consistently detected DPC in water systems, often at concentrations exceeding the parent compound.[11]

| Compound | Water Source | Average Concentration (µg/L) | Maximum Concentration (µg/L) | Location/Reference |

| Chloridazon | Surface Water | 0.01 ± 0.06 | 0.89 | Hesse, Germany[11] |

| Surface Water | - | 4.34 | Europe[4] | |

| Groundwater | - | 0.67 | Europe[4] | |

| Desphenyl-chloridazon (DPC) | Surface Water | 0.72 ± 0.81 | 7.4 | Hesse, Germany[11] |

| Water Systems | - | 24.0 | Europe[4][5] | |

| Methyl-desphenyl-chloridazon (Me-DPC) | Surface Water | - | 6.1 | [5] |

Comparative Ecotoxicity Data

Studies on aquatic invertebrates like the signal crayfish (Pacifastacus leniusculus) indicate that DPC can induce more significant adverse effects than Chloridazon at environmentally relevant concentrations.[2][12]

| Organism | Compound | Concentration | Duration | Observed Effects | Reference |

| Signal Crayfish | Chloridazon | 2.7 µg/L | 30 days | Significantly higher GLU, LACT, ALT, AST in haemolymph. | [12] |

| Signal Crayfish | Desphenyl-chloridazon | 0.45 & 2.7 µg/L | 30 days | Significantly higher GLU, LACT, ALT, AST, NH₃, and Ca in haemolymph; increased lipid peroxidation (TBARS); altered CAT and GSH levels; histopathological alterations. | [2][12] |

Abbreviations: GLU (Glucose), LACT (Lactate), ALT (Alanine Aminotransferase), AST (Aspartate Aminotransferase), NH₃ (Ammonia), Ca (Calcium), TBARS (Thiobarbituric Acid Reactive Substances), CAT (Catalase), GSH (Glutathione).

Experimental Protocols

Protocol for Soil Metabolism Study using ¹⁴C-Chloridazon

This protocol outlines a method to trace the degradation of Chloridazon in soil, adapted from standard metabolic fate study designs.[1]

-

Soil Preparation:

-

Select and characterize a relevant soil type.

-

Adjust the soil moisture to 40-60% of its maximum water-holding capacity.

-

Pre-incubate the soil in darkness at a constant temperature (e.g., 20°C) for 7-14 days to allow for the stabilization of microbial activity.[1]

-

-

Application of Radiotracer:

-

Prepare a dosing solution of ¹⁴C-labeled Chloridazon of known specific activity.

-

Apply the solution evenly to the soil samples to achieve the desired final concentration, typically corresponding to the maximum field application rate.

-

-

Incubation:

-

Transfer the treated soil samples into biometer flasks or similar incubation systems that allow for the trapping of volatile metabolites (e.g., ¹⁴CO₂).

-

Incubate under controlled conditions (e.g., 20°C, darkness) for a predefined period (e.g., up to 100 days).

-

-

Sampling and Analysis:

-

Collect soil samples at various time intervals throughout the incubation period.

-

Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

-

Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and/or Liquid Scintillation Counting (LSC) to identify and quantify the parent compound and its metabolites.

-

Caption: Experimental workflow for a ¹⁴C-Chloridazon soil metabolism study.[1]

Protocol for Aerobic Degradation Analysis in an Aquatic System

This protocol describes an experiment to assess the persistence of Chloridazon and its metabolites in water.

-

Bioreactor Setup:

-

Utilize a fixed-bed bioreactor (FBBR) to simulate an aerobic aquatic environment.[11]

-

Acclimate the bioreactor with relevant microbial populations.

-

-

Experiment Initiation:

-

Introduce a known concentration of Chloridazon into the bioreactor system.

-

-

Monitoring and Sampling:

-

Maintain aerobic conditions and a constant temperature throughout the experiment.

-

Collect aqueous samples from the bioreactor at regular intervals over an extended period (e.g., 98 days).[11]

-

-

Chemical Analysis:

-

Analyze the samples for the concentrations of Chloridazon, DPC, and Me-DPC using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Results from such studies have shown a complete conversion of Chloridazon to DPC, with DPC being resistant to further degradation over the experimental period.[11]

-

Analytical Method for Quantification via HPLC